molecular formula C14H10ClNO3 B11609656 (4E)-4-[3-chloro-4-(prop-2-ynyloxy)benzylidene]-3-methylisoxazol-5(4H)-one

(4E)-4-[3-chloro-4-(prop-2-ynyloxy)benzylidene]-3-methylisoxazol-5(4H)-one

Cat. No.: B11609656
M. Wt: 275.68 g/mol
InChI Key: SEFADEGDCYCEGC-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a propynyl ether, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multiple steps. One common method starts with the chlorination of a phenyl precursor, followed by the introduction of the propynyl ether group through a nucleophilic substitution reaction. The final step involves the formation of the oxazolone ring via a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-4-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (4E)-4-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar chlorinated phenyl groups but lack the propynyl ether and oxazolone ring.

    Heparinoids: Structurally similar to heparin, these compounds share some functional groups but differ significantly in overall structure.

Uniqueness

(4E)-4-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to its combination of a chlorinated phenyl group, a propynyl ether, and an oxazolone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H10ClNO3

Molecular Weight

275.68 g/mol

IUPAC Name

(4E)-4-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C14H10ClNO3/c1-3-6-18-13-5-4-10(8-12(13)15)7-11-9(2)16-19-14(11)17/h1,4-5,7-8H,6H2,2H3/b11-7+

InChI Key

SEFADEGDCYCEGC-YRNVUSSQSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC(=C(C=C2)OCC#C)Cl

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OCC#C)Cl

solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.